An In-depth Technical Guide to the Synthesis and Characterization of Thalidomide-o-PEG2-acid
An In-depth Technical Guide to the Synthesis and Characterization of Thalidomide-o-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Thalidomide-o-PEG2-acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols, structured data presentation, and visualizations of the synthetic and logical workflows.
Introduction
Thalidomide has been repurposed as a powerful ligand for the E3 ubiquitin ligase Cereblon (CRBN), making it a cornerstone in the field of targeted protein degradation. By incorporating thalidomide into heterobifunctional molecules known as PROTACs, researchers can hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. Thalidomide-o-PEG2-acid is a derivative of thalidomide that features a two-unit polyethylene glycol (PEG) linker terminating in a carboxylic acid. This functional group provides a versatile handle for conjugation to a ligand for a target protein of interest, while the PEG linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC. This guide outlines a robust synthetic route and the necessary analytical methods for the successful synthesis and characterization of this important PROTAC building block.
Synthesis of Thalidomide-o-PEG2-acid
The synthesis of Thalidomide-o-PEG2-acid is a multi-step process that begins with the synthesis of 4-hydroxythalidomide, followed by the preparation of a protected PEG linker, and culminates in their coupling and subsequent deprotection.
Synthetic Workflow
Caption: Synthetic workflow for Thalidomide-o-PEG2-acid.
Experimental Protocols
Part 1: Synthesis of 4-Hydroxythalidomide
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Materials and Reagents:
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3-Hydroxyphthalic anhydride
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3-Aminoglutarimide hydrochloride
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Pyridine
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Triethylamine (TEA)
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Hydrochloric acid (HCl)
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Ethyl acetate
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Brine
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Procedure:
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To a solution of 3-aminoglutarimide hydrochloride (1.0 eq) in pyridine, add triethylamine (2.2 eq) and 3-hydroxyphthalic anhydride (1.0 eq).
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Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold 1M HCl.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to afford 4-hydroxythalidomide.
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Part 2: Synthesis of tert-Butyl 3-(2-(2-tosyloxyethoxy)ethoxy)propanoate
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Materials and Reagents:
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tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
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p-Toluenesulfonyl chloride (TsCl)
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Pyridine
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Procedure:
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Dissolve tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate (1.0 eq) in pyridine and cool to 0 °C.
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Slowly add p-toluenesulfonyl chloride (1.2 eq) to the solution.
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Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
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Quench the reaction by adding saturated aqueous NaHCO₃ solution.
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Extract the mixture with DCM.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated PEG linker.
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Part 3: Synthesis of Thalidomide-o-PEG2-acid
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Materials and Reagents:
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4-Hydroxythalidomide
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tert-Butyl 3-(2-(2-tosyloxyethoxy)ethoxy)propanoate
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Water
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Brine
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Procedure (Coupling):
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To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of tert-butyl 3-(2-(2-tosyloxyethoxy)ethoxy)propanoate (1.2 eq) in anhydrous DMF to the reaction mixture.
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Heat the reaction to 80 °C and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction to room temperature and filter off the inorganic salts.
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Dilute the filtrate with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain Thalidomide-o-PEG2-t-butyl ester.
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Procedure (Deprotection):
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Dissolve the purified Thalidomide-o-PEG2-t-butyl ester in a mixture of DCM and TFA (e.g., 1:1 v/v).
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Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
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The crude product can be purified by preparative HPLC to yield the final product, Thalidomide-o-PEG2-acid.
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Characterization of Thalidomide-o-PEG2-acid
The structural identity and purity of the synthesized Thalidomide-o-PEG2-acid are confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Logical Workflow for Characterization
Caption: Logical workflow for product characterization.
Data Presentation
Table 1: Physicochemical Properties of Thalidomide-o-PEG2-acid
| Property | Value |
| Chemical Formula | C₂₀H₂₂N₂O₉ |
| Molecular Weight | 434.40 g/mol |
| CAS Number | 2488752-64-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Purity (Typical) | >95% (HPLC) |
Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.10 | br s | 1H | -COOH |
| ~11.10 | s | 1H | Glutarimide N-H |
| ~7.80 - 7.20 | m | 3H | Aromatic C-H |
| ~5.10 | dd | 1H | Glutarimide C-H |
| ~4.20 | t | 2H | -O-CH₂-CH₂-O- |
| ~3.80 | t | 2H | -O-CH₂-CH₂-O- |
| ~3.70 | t | 2H | -O-CH₂-CH₂-COOH |
| ~3.60 | t | 2H | -O-CH₂-CH₂-O- |
| ~2.90 - 2.50 | m | 3H | Glutarimide -CH₂- and -CH- |
| ~2.45 | t | 2H | -CH₂-COOH |
| ~2.05 | m | 1H | Glutarimide -CH₂- |
Table 3: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~172.5 | -COOH |
| ~172.0, ~169.5 | Glutarimide C=O |
| ~167.0, ~164.0 | Phthalimide C=O |
| ~155.0 - ~110.0 | Aromatic C |
| ~70.0 - ~68.0 | PEG -CH₂-O- |
| ~49.0 | Glutarimide C-H |
| ~34.0 | -CH₂-COOH |
| ~31.0 | Glutarimide -CH₂- |
| ~22.0 | Glutarimide -CH₂- |
Table 4: Mass Spectrometry Data
| Parameter | Expected Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Expected [M+H]⁺ | 435.1404 |
| Expected [M-H]⁻ | 433.1249 |
Table 5: HPLC Data
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient, e.g., 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
Experimental Protocols for Characterization
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¹H and ¹³C NMR Spectroscopy: NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion.
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High-Performance Liquid Chromatography (HPLC): Purity is determined by reverse-phase HPLC using a C18 column. The mobile phase consists of a gradient of acetonitrile in water with an additive like formic acid to improve peak shape. The eluent is monitored by a UV detector at a wavelength where the compound has significant absorbance (e.g., 280 nm).
Signaling Pathway in PROTAC-mediated Degradation
Thalidomide-o-PEG2-acid, once conjugated to a target protein ligand, forms a PROTAC that hijacks the ubiquitin-proteasome pathway to induce the degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This technical guide provides a detailed methodology for the synthesis and characterization of Thalidomide-o-PEG2-acid. The presented protocols and data are intended to serve as a valuable resource for researchers engaged in the development of PROTACs and other targeted therapeutic agents. The successful synthesis and thorough characterization of this key building block are crucial first steps in the construction of novel drug candidates for a wide range of diseases.
